REACTION_CXSMILES
|
[CH3:1][O:2][C:3]1[CH:4]=[C:5]2[C:10](=[CH:11][C:12]=1[O:13][CH3:14])[N:9]=[CH:8][C:7]([N+:15]([O-])=O)=[C:6]2[CH3:18].[H][H]>O1CCCC1.[Pd]>[NH2:15][C:7]1[CH:8]=[N:9][C:10]2[C:5]([C:6]=1[CH3:18])=[CH:4][C:3]([O:2][CH3:1])=[C:12]([O:13][CH3:14])[CH:11]=2
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Name
|
|
Quantity
|
5.8 g
|
Type
|
reactant
|
Smiles
|
COC=1C=C2C(=C(C=NC2=CC1OC)[N+](=O)[O-])C
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Name
|
|
Quantity
|
60 mL
|
Type
|
solvent
|
Smiles
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O1CCCC1
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Name
|
|
Quantity
|
2.9 g
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Type
|
catalyst
|
Smiles
|
[Pd]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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FILTRATION
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Details
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the solid material is filtered off with suction through kieselguhr
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Type
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WASH
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Details
|
rinsed with tetrahydrofuran
|
Type
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CUSTOM
|
Details
|
The filtrate is evaporated to dryness in vacuo
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Name
|
|
Type
|
product
|
Smiles
|
NC=1C=NC2=CC(=C(C=C2C1C)OC)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 18.56 mmol | |
AMOUNT: MASS | 4.05 g | |
YIELD: CALCULATEDPERCENTYIELD | 79.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |